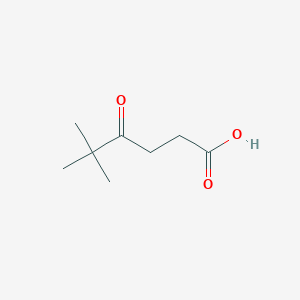

5,5-Dimethyl-4-oxohexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZDZPZFDKTEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515539 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57965-24-9 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5-Dimethyl-4-oxohexanoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5,5-dimethyl-4-oxohexanoic acid, a valuable keto acid intermediate in pharmaceutical and chemical research. The core of this synthesis is a strategic Michael addition reaction, followed by a tandem hydrolysis and decarboxylation sequence. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and mechanistic rationale.

Introduction: The Significance of this compound

This compound is a C8 carboxylic acid characterized by a ketone functional group at the 4-position and a gem-dimethyl substitution at the 5-position.[1][2][3] Its molecular formula is C8H14O3, and its IUPAC name is this compound.[2][3] This molecule serves as a key building block in the synthesis of more complex organic structures, particularly in the development of novel therapeutic agents and specialty chemicals. The presence of both a carboxylic acid and a ketone functionality, combined with the steric hindrance provided by the t-butyl group, makes it a versatile synthon for a variety of chemical transformations.

Strategic Synthesis Pathway: A Michael Addition Approach

The most logical and efficient pathway for the synthesis of this compound involves a three-step sequence commencing with a Michael addition, followed by hydrolysis and decarboxylation. This approach is favored for its high yields, readily available starting materials, and predictable outcomes.

The chosen starting materials for this synthesis are tert-butyl acetoacetate and tert-butyl acrylate. Tert-butyl acetoacetate provides the core pivaloyl (t-butyl ketone) structure, while tert-butyl acrylate serves as the three-carbon electrophile that will ultimately form the propanoic acid chain. The use of tert-butyl esters for both the acrylate and the acetoacetate is a strategic choice to minimize unwanted side reactions and to facilitate a clean, final hydrolysis step.[4][5]

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Step 1: The Michael Addition - Constructing the Carbon Skeleton

The cornerstone of this synthesis is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the enolate of tert-butyl acetoacetate acts as the nucleophile, and tert-butyl acrylate serves as the Michael acceptor.

Mechanism:

-

Enolate Formation: A suitable base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), abstracts the acidic α-proton from tert-butyl acetoacetate, forming a resonance-stabilized enolate. The choice of a non-nucleophilic, sterically hindered base is crucial to prevent side reactions with the ester functionalities.

-

Conjugate Addition: The enolate then attacks the β-carbon of tert-butyl acrylate in a 1,4-conjugate addition fashion. This reaction is highly regioselective due to the electronic nature of the α,β-unsaturated ester.

-

Protonation: The resulting enolate intermediate is protonated during the work-up to yield the stable Michael adduct.

Caption: Mechanistic steps of the Michael Addition.

Steps 2 & 3: Tandem Hydrolysis and Decarboxylation - Unveiling the Final Product

The Michael adduct, a β-keto ester derivative, is then subjected to acidic hydrolysis. This single step serves two critical purposes: the hydrolysis of the three tert-butyl ester groups to their corresponding carboxylic acids and the subsequent decarboxylation of the β-keto acid intermediate.

Mechanism:

-

Ester Hydrolysis: Under acidic conditions (e.g., aqueous HCl or H2SO4), the tert-butyl ester groups are readily cleaved to form carboxylic acids and tert-butanol. The tert-butyl group's susceptibility to cleavage under acidic conditions is a key advantage of its use as a protecting group.[5]

-

Decarboxylation: The resulting intermediate is a β-keto acid, which is thermally unstable. Upon gentle heating, it readily undergoes decarboxylation (loss of CO2) through a cyclic transition state to yield the final product, this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Synthesis of Di-tert-butyl 2-pivaloyl-3-(tert-butoxycarbonyl)propanoate (Michael Adduct)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| tert-butyl acetoacetate | 158.20 | 15.82 g | 0.10 |

| tert-butyl acrylate | 128.17 | 14.10 g | 0.11 |

| Sodium ethoxide (21% in ethanol) | 68.05 | 32.4 mL | 0.10 |

| Ethanol (anhydrous) | 46.07 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Saturated sodium bicarbonate solution | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl acetoacetate (15.82 g, 0.10 mol) and anhydrous ethanol (100 mL).

-

Slowly add sodium ethoxide solution (32.4 mL, 0.10 mol) to the stirring solution at room temperature.

-

After stirring for 15 minutes, add tert-butyl acrylate (14.10 g, 0.11 mol) dropwise over 10 minutes.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct as a pale yellow oil. The product is often used in the next step without further purification.

Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Crude Michael Adduct | 286.37 | From previous step | ~0.10 |

| 6 M Hydrochloric acid | 36.46 | 100 mL | 0.60 |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 120.37 | As needed | - |

Procedure:

-

To the crude Michael adduct in a 250 mL round-bottom flask, add 6 M hydrochloric acid (100 mL).

-

Heat the mixture to reflux with vigorous stirring for 6 hours. The evolution of gas (CO2 and isobutylene) will be observed.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Summary and Characterization

Expected Yield: 70-80% over two steps.

Physical Properties:

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 57965-24-9 |

Spectroscopic Data:

| Technique | Expected Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.15 (s, 9H, -C(CH₃)₃), 2.60 (t, J = 6.8 Hz, 2H, -CH₂-COOH), 2.85 (t, J = 6.8 Hz, 2H, -CO-CH₂-), 10.5-12.0 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 26.5 (3C), 28.0, 35.0, 44.0, 178.0, 212.0 |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch, ketone), 1700 (s, C=O stretch, carboxylic acid) |

| Mass Spectrometry (EI) | m/z 158 (M⁺), 101, 57 |

Conclusion

The synthesis of this compound via a Michael addition of tert-butyl acetoacetate to tert-butyl acrylate, followed by acidic hydrolysis and decarboxylation, represents a highly effective and reliable method. This guide provides a detailed, step-by-step protocol grounded in established chemical principles, enabling researchers to confidently produce this valuable intermediate for their synthetic endeavors. The strategic use of tert-butyl esters simplifies the procedure and contributes to high overall yields.

References

- 1. researchgate.net [researchgate.net]

- 2. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]

- 3. This compound | C8H14O3 | CID 13025296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethyl-4-oxohexanoic Acid

Introduction: The Role of Physicochemical Properties in Drug Discovery and Development

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of synthesis through to its ultimate biological effect. For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it is the bedrock upon which successful therapeutic agents are built. 5,5-Dimethyl-4-oxohexanoic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, represents a class of compounds that are increasingly utilized as versatile building blocks in medicinal chemistry.[1][2] The interplay of its acidic and ketonic functionalities imparts a unique chemical personality that dictates its solubility, acidity, and potential for intermolecular interactions—all critical determinants of its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices for property determination and provide detailed, field-proven protocols. Our objective is to equip the reader with a robust understanding of this molecule, enabling its effective application in research and development endeavors.

Molecular Identity and Core Descriptors

A precise understanding of a molecule's identity is the starting point for any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 57965-24-9 | [3] |

| Molecular Formula | C₈H₁₄O₃ | [3][4] |

| Molecular Weight | 158.19 g/mol | [3][4] |

| Canonical SMILES | CC(C)(C)C(=O)CCC(=O)O | [3] |

| InChI | InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11) | [3][4] |

| InChIKey | FSZDZPZFDKTEIM-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties: A Quantitative Overview

The following table presents a summary of the key physicochemical properties of this compound. It is important to note that while some of these values are derived from computational models, they provide a valuable starting point for experimental design and interpretation.

| Property | Value | Method | Source |

| Boiling Point | 267.9 °C at 760 mmHg | Computed | [5] |

| Density | 1.038 g/cm³ | Computed | [5] |

| Flash Point | 130.1 °C | Computed | [5] |

| logP | 1.46640 | Computed | [5] |

| Topological Polar Surface Area | 54.4 Ų | Computed | [3] |

| Refractive Index | 1.446 | Computed | [5] |

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of critical physicochemical properties of this compound. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Approximate Melting Point: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind the Method: This method relies on the precise visual observation of the phase transition from solid to liquid. The slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Solubility Profile

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The presence of both a polar carboxylic acid group and a less polar alkyl chain in this compound suggests a nuanced solubility profile.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities and pH are used, including water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and a representative organic solvent like diethyl ether.

-

Procedure: Approximately 25 mg of this compound is added to 0.75 mL of each solvent in separate test tubes.

-

Observation: The tubes are agitated vigorously for 1-2 minutes and then allowed to stand. The sample is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.

-

Interpretation:

-

Solubility in water indicates some degree of polarity.

-

Solubility in 5% NaOH and 5% NaHCO₃ is indicative of an acidic functional group (the carboxylic acid). The reaction with NaHCO₃, a weaker base, suggests a relatively strong acid.

-

Insolubility in 5% HCl confirms the absence of a basic functional group.

-

Solubility in diethyl ether suggests some lipophilic character.

-

Expertise in Action: The choice of acidic and basic solutions allows for the direct probing of the compound's ionizable groups. The formation of a water-soluble salt upon deprotonation of the carboxylic acid is a key indicator of its acidic nature.

Caption: Experimental workflow for determining the qualitative solubility profile.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity. For a drug candidate, the pKa influences its charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known mass of this compound is accurately weighed and dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of a monoprotic acid and allows for the precise determination of the equivalence point. The Henderson-Hasselbalch equation provides the theoretical underpinning for why the pH at the half-equivalence point is equal to the pKa.

Caption: Workflow for the determination of pKa via potentiometric titration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group, and multiplets for the methylene protons of the hexanoic acid chain. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show signals for each of the eight unique carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will be observed at characteristic downfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl groups. A strong, sharp peak is expected around 1710 cm⁻¹ for the ketone C=O stretch, and a broad absorption band from approximately 2500 to 3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which will overlap with the C-H stretching vibrations. Another strong C=O stretching band for the carboxylic acid will be present around 1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 158. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups. Predicted collision cross-section data for various adducts are available and can be useful in mass spectrometry-based analyses.[6]

Applications in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Keto acids are recognized as valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[7] They can serve as precursors for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

Furthermore, the introduction of a gem-dimethyl group can be a strategic design element in drug development. This structural feature can impart metabolic stability by blocking sites of oxidation and can also influence the compound's conformation, potentially leading to enhanced binding affinity for a biological target.

Recent advancements in chemical synthesis have expanded the possibilities for modifying ketones and esters, making molecules like this compound even more attractive as starting materials for the construction of complex and novel drug candidates.[1]

Conclusion

This compound is a molecule with a rich set of physicochemical properties that make it a compound of interest for researchers in organic synthesis and drug development. A thorough understanding of its solubility, acidity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective utilization. The experimental protocols provided herein offer a robust framework for the empirical determination of these key parameters, ensuring scientific rigor and reproducibility. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-characterized building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H14O3 | CID 13025296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 7. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

An Investigative Framework for the Biological Activity of 5,5-Dimethyl-4-oxohexanoic Acid

Abstract

5,5-Dimethyl-4-oxohexanoic acid is a small organic molecule whose biological significance is largely uncharted territory. This technical guide serves as a foundational resource for researchers poised to investigate its potential physiological roles and therapeutic applications. In the absence of direct empirical data, this document provides a comprehensive overview of the compound's physicochemical properties and, drawing from structurally analogous molecules, puts forth a theoretical framework for its metabolic fate. Furthermore, we outline a strategic, multi-tiered experimental approach designed to systematically elucidate the biological activities of this compound. This guide is intended not as a summary of knowns, but as a launchpad for discovery.

Introduction: An Uncharacterized Molecule of Interest

This compound (CAS No. 57965-24-9) is a keto acid with a distinct molecular structure that suggests potential involvement in metabolic pathways.[1][2][3] Despite its availability from chemical suppliers, a thorough review of the scientific literature reveals a conspicuous absence of studies dedicated to its biological effects. This knowledge gap presents a unique opportunity for novel research in areas such as metabolic science, pharmacology, and toxicology. This guide provides the essential groundwork for initiating such an investigation.

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical characteristics is a prerequisite for any biological investigation. The properties of this compound are summarized below.[1][2][4]

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 57965-24-9 | PubChem[1] |

| Predicted XlogP | 0.9 | PubChem[1] |

Table 1: Physicochemical properties of this compound.

The compound's moderate polarity, as suggested by its predicted XlogP, indicates it may be amenable to transport across biological membranes.

A Theoretical Metabolic Pathway

While the metabolic fate of this compound has not been experimentally determined, we can infer a plausible pathway by examining the metabolism of structurally similar compounds, such as branched-chain keto acids.[5] It is hypothesized that its degradation would primarily occur within the mitochondrial matrix, leveraging existing enzymatic machinery for fatty acid and amino acid catabolism.[5]

A proposed catabolic sequence is as follows:

-

Activation: The pathway would likely begin with the conversion of the carboxylic acid to its coenzyme A (CoA) thioester, forming 5,5-dimethyl-4-oxohexanoyl-CoA. This reaction is typically catalyzed by an acyl-CoA synthetase.[5]

-

Ketone Reduction: The ketone group at the 4-position could be a target for reduction to a hydroxyl group by a ketoreductase, an enzyme that utilizes NADH or NADPH as a cofactor.[5]

-

Beta-Oxidation: Following these initial steps, the molecule may enter a modified beta-oxidation pathway, leading to the eventual production of acetyl-CoA, which can then enter the citric acid cycle for energy production.[5]

References

5,5-Dimethyl-4-oxohexanoic acid molecular structure and isomers

An In-depth Technical Guide to the Molecular Structure and Isomers of 5,5-Dimethyl-4-oxohexanoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a beta-keto acid with potential applications in chemical synthesis and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from chemical databases, established principles of organic chemistry, and data from analogous structures to present a thorough overview. The guide delves into the molecule's structural and physicochemical properties, its isomeric forms with a particular focus on keto-enol tautomerism, a proposed synthetic pathway, and its potential reactivity. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this and related chemical entities.

Introduction

This compound belongs to the class of beta-keto acids, organic compounds characterized by a ketone functional group at the beta-position relative to a carboxylic acid. This structural motif imparts unique chemical properties, including a propensity for decarboxylation and the ability to exist in equilibrium with its enol tautomer. Keto acids are of significant interest in the life sciences as they are intermediates in various metabolic pathways and have been explored as therapeutic agents.[1][2] Understanding the structure, properties, and potential synthetic routes of specific keto acids like this compound is crucial for harnessing their potential in research and development.

Molecular Structure and Physicochemical Properties of this compound

This compound is a saturated monocarboxylic acid with a molecular formula of C8H14O3.[3] The structure features a hexanoic acid backbone with a ketone at the 4-position and two methyl groups at the 5-position, creating a quaternary carbon.

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database.[3] It is important to note that these are predicted values and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 57965-24-9 | [3] |

| XLogP3-AA (logP) | 0.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 54.4 Ų | [3] |

| Predicted pKa | ~4.5 (carboxylic acid), ~19-20 (α-hydrogen) | General Estimate |

The pKa of the α-hydrogen is an estimate based on typical values for ketones.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predictions based on the known spectroscopic behavior of beta-keto acids and related functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two methyl groups at C5, a singlet for the two protons at C2, and a triplet for the two protons at C3. The carboxylic acid proton would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the eight carbon atoms, including the carbonyl carbons of the ketone and the carboxylic acid, the quaternary carbon at C5, and the methylene and methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band for the ketone C=O stretch (typically around 1715 cm⁻¹) and a strong, sharp absorption for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹). A broad O-H stretching band from the carboxylic acid would also be present (around 2500-3300 cm⁻¹).[4][5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 158. The fragmentation pattern is expected to involve the loss of water (m/z 140) and the carboxyl group (m/z 113). A characteristic fragmentation of carboxylic acids often results in a peak at m/z 73.[6][7]

Isomerism in this compound and Related Structures

Isomerism plays a critical role in the chemical and biological properties of a molecule. For this compound, both tautomerism and structural isomerism are significant.

Keto-Enol Tautomerism

Like other beta-carbonyl compounds, this compound can exist in equilibrium with its enol tautomer. This equilibrium involves the migration of a proton from the alpha-carbon (C3) to the carbonyl oxygen, with a corresponding shift of the pi electrons.[2][8]

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is influenced by several factors, including the solvent and temperature. In many cases, the keto form is thermodynamically more stable.[9] The enol form, however, is a key intermediate in many reactions of carbonyl compounds. The tautomerization can be catalyzed by both acids and bases.[2]

Structural Isomers

Several structural isomers of this compound exist with the same molecular formula (C8H14O3) and also containing a ketone and a carboxylic acid functional group. The position of the ketone and the methyl groups distinguishes these isomers, which can lead to different chemical and physical properties.

| Isomer Name | Structure | Chirality Center | Predicted Boiling Point (°C) |

| This compound | CC(C)(C)C(=O)CCC(=O)O | None | 267.9 |

| 5,5-Dimethyl-2-oxohexanoic acid | CC(C)(C)CCC(=O)C(=O)O | None | 267.9 |

| 2,5-Dimethyl-6-oxohexanoic acid | CC(CCC(C)C(=O)O)C=O | C2, C5 | Not available |

| 3,5,5-Trimethyl-4-oxopentanoic acid | CC(C)(C)C(=O)C(C)C(=O)O | C3 | Not available |

Boiling point data is predicted and should be treated as an estimate.

Some of these isomers, such as 2,5-dimethyl-6-oxohexanoic acid, possess chiral centers and can therefore exist as enantiomers.[4][10] The presence of stereoisomers can have profound implications in drug development, as different enantiomers of a drug can have different pharmacological activities.[10]

Synthesis and Reactivity

Proposed Synthesis of this compound

The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on the alkylation of a beta-keto ester followed by hydrolysis and decarboxylation.

Objective: To synthesize this compound from ethyl acetoacetate and tert-butyl bromide.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Tert-butyl bromide

-

Diethyl ether (anhydrous)

-

Aqueous sodium hydroxide (NaOH)

-

Aqueous hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis

Methodology:

-

Alkylation of Ethyl Acetoacetate: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add ethyl acetoacetate to the solution at room temperature. c. After stirring for 30 minutes, add tert-butyl bromide dropwise to the reaction mixture. d. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). e. Cool the reaction mixture to room temperature and quench with water. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-acetyl-3,3-dimethylbutanoate.

-

Hydrolysis and Decarboxylation: a. To the crude ethyl 2-acetyl-3,3-dimethylbutanoate, add an aqueous solution of sodium hydroxide. b. Heat the mixture to reflux for 2-3 hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting beta-keto acid. c. Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic. d. Extract the product with diethyl ether. e. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

-

Purification: a. The crude product can be purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Key Reactions of β-Keto Acids

The most notable reaction of beta-keto acids is their facile decarboxylation upon heating, which proceeds through a cyclic transition state to yield a ketone and carbon dioxide. This reactivity means that this compound is likely to be thermally unstable and may require careful handling during synthesis and storage.

Potential Applications in Research and Drug Development

While there is no specific literature on the biological activity of this compound, the broader class of keto acids has several applications in drug development and biochemical research.

-

Metabolic Modulators: Keto acids are key intermediates in amino acid and fatty acid metabolism. Synthetic keto acids can be used to study these pathways or to modulate them for therapeutic purposes.[1]

-

Pharmacophores: The keto-acid moiety can be incorporated into larger molecules to act as a pharmacophore, interacting with biological targets such as enzymes or receptors.

-

Anti-inflammatory Agents: Some studies have shown that certain aryl-oxo-hexanoic acids possess anti-inflammatory properties.[5]

-

Anticancer Research: The metabolic differences between cancer cells and normal cells, particularly their reliance on glycolysis (the Warburg effect), have led to investigations into using ketogenic compounds as part of cancer therapy.[11]

Future Research Directions

The current understanding of this compound is largely theoretical. To fully elucidate its properties and potential, the following areas of research are recommended:

-

Experimental Verification: Synthesis and purification of this compound are needed to experimentally verify its physicochemical properties and to obtain definitive spectroscopic data (NMR, IR, MS).

-

Structural Analysis: X-ray crystallographic studies would provide precise information on the molecule's three-dimensional structure, bond lengths, and bond angles.

-

Keto-Enol Equilibrium Study: An experimental investigation into the keto-enol tautomerism of this molecule in various solvents would provide valuable insights into its reactivity.

-

Biological Screening: The synthesized compound should be screened for various biological activities, including anti-inflammatory, anticancer, and metabolic modulatory effects.

Conclusion

This compound is a beta-keto acid with a unique structural feature of a quaternary carbon adjacent to the ketone. While specific experimental data is lacking, this guide has provided a comprehensive overview of its predicted properties, isomeric forms, a plausible synthetic route, and potential applications based on established chemical principles and data from related compounds. The information presented here serves as a valuable resource for researchers and drug development professionals interested in this molecule and the broader class of beta-keto acids. Further experimental investigation is crucial to unlock the full potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C8H14O3 | CID 13025296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyl-6-oxohexanoic acid | C8H14O3 | CID 12400849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 10. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to 5,5-Dimethyl-4-oxohexanoic Acid: From Discovery to Synthetic Applications

Foreword

In the landscape of organic chemistry, γ-keto acids represent a pivotal class of molecules, serving as versatile intermediates in the synthesis of a wide array of biologically active compounds and complex molecular architectures. Among these, 5,5-Dimethyl-4-oxohexanoic acid, with its characteristic sterically hindered keto group, presents a unique profile for synthetic transformations. This technical guide provides a comprehensive exploration of this compound, from its historical synthetic roots to its modern applications, tailored for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound, also known by its synonym 3-pivalylpropionic acid, is a carboxylic acid featuring a ketone functional group at the γ-position and a bulky tert-butyl group. This structural arrangement imparts specific reactivity and physical properties to the molecule.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| CAS Number | 57965-24-9 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-pivalylpropionic acid, 4-Oxo-5,5-dimethylhexanoic acid |

| Appearance | White to off-white solid |

| Boiling Point | 267.9 °C at 760 mmHg |

| Flash Point | 130.1 °C |

| Density | 1.038 g/cm³ |

| Refractive Index | 1.446 |

Historical Context and Discovery of Synthetic Pathways

The discovery and development of synthetic routes to γ-keto acids have been a subject of interest for over a century. Early methods often involved multi-step sequences with harsh reaction conditions. The specific synthesis of this compound is detailed in a German patent from 1976, which describes the reaction of pivaloyl chloride with acrylic acid or its derivatives. This approach represents a significant advancement in accessing this class of compounds.

The synthesis of γ-keto acids, in general, has been approached through various classical organic reactions, including:

-

Friedel-Crafts Acylation: This well-established method involves the reaction of an aromatic or aliphatic substrate with an acylating agent, such as an acid anhydride or acyl chloride, in the presence of a Lewis acid catalyst.

-

Michael Addition (Conjugate Addition): This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This is a powerful tool for the formation of carbon-carbon bonds.

The synthesis of this compound leverages principles from these classical reactions, demonstrating the enduring utility of fundamental organic chemistry in accessing novel molecules.

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound involves the reaction of pivaloyl chloride with acrylic acid. This method, outlined in German patent DE2514138A1, provides a direct and efficient pathway to the target molecule.

Reaction Mechanism

The synthesis is proposed to proceed through a Friedel-Crafts-type acylation mechanism. Pivaloyl chloride, in the presence of a Lewis acid catalyst, forms a highly reactive acylium ion. This electrophile then reacts with acrylic acid. A subsequent workup yields the final product. The bulky tert-butyl group on the pivaloyl chloride sterically hinders side reactions, leading to a cleaner product profile.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the principles of the reaction described in the patent literature.

Materials:

-

Pivaloyl chloride

-

Acrylic acid

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Addition funnel

-

Magnetic stirrer and stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel is set up in a fume hood.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath with stirring.

-

Addition of Pivaloyl Chloride: Pivaloyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the cooled suspension of aluminum chloride via the addition funnel over 30 minutes. The mixture is stirred for an additional 30 minutes at 0 °C.

-

Addition of Acrylic Acid: Acrylic acid (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Reaction Quench and Workup: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Singlet around 1.1-1.2 ppm (9H, tert-butyl group).- Two triplets around 2.5-2.9 ppm (4H, two methylene groups).- Broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Signal for the tert-butyl carbons around 26 ppm.- Signal for the quaternary carbon of the tert-butyl group around 44 ppm.- Signals for the methylene carbons between 28-35 ppm.- Signal for the carboxylic acid carbonyl carbon around 178 ppm.- Signal for the ketone carbonyl carbon around 214 ppm. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- Sharp C=O stretch from the ketone around 1715 cm⁻¹.- Sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 158.- Characteristic fragmentation pattern showing the loss of the tert-butyl group. |

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis due to its bifunctional nature. The presence of both a ketone and a carboxylic acid allows for a variety of subsequent chemical transformations.

-

Heterocyclic Synthesis: The 1,4-dicarbonyl-like nature of this molecule makes it a suitable precursor for the synthesis of various five- and six-membered heterocyclic compounds, which are common scaffolds in pharmaceuticals.

-

Derivatization for Biological Screening: The carboxylic acid and ketone functionalities can be independently or sequentially modified to generate libraries of derivatives for high-throughput screening in drug discovery programs.

-

Precursor for Complex Molecules: The compound can be used as a starting material for the synthesis of more complex molecules, including natural products and their analogues. The tert-butyl group can act as a steric directing group in subsequent reactions.

While specific large-scale industrial applications are not widely documented, its utility as a synthetic intermediate in medicinal chemistry and materials science is an active area of research.

Conclusion

This compound, while not a household name, represents an important and versatile molecule in the toolkit of the modern organic chemist. Its synthesis, rooted in classical organic reactions, provides a robust method for its preparation. The unique combination of a sterically hindered ketone and a carboxylic acid within a simple aliphatic chain makes it a valuable precursor for the construction of more complex and potentially biologically active molecules. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 5,5-Dimethyl-4-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Structurally-Informed Hypothesis on the Bioactivity of 5,5-Dimethyl-4-oxohexanoic Acid

The landscape of drug discovery is often navigated by the principle of structural analogy. While the direct biological targets of this compound remain uncharacterized in publicly accessible literature, its chemical architecture—specifically the presence of a γ-keto acid moiety—provides a compelling basis for a well-informed hypothesis regarding its mechanism of action. This guide, therefore, puts forth a putative mechanism centered on the inhibition of a critical enzyme in the heme biosynthesis pathway: δ-aminolevulinate dehydratase (ALAD) . This hypothesis is grounded in the established inhibitory activity of structurally related keto acids, such as succinylacetone, on ALAD.[1][2]

This document will serve as a comprehensive technical guide, not only detailing this proposed mechanism but also providing a rigorous, self-validating experimental framework to systematically investigate and validate this hypothesis. As Senior Application Scientists, our goal is to bridge the gap between theoretical postulation and empirical validation, offering a clear roadmap for researchers in the field.

Compound Profile: this compound

This compound is a carboxylic acid with the molecular formula C₈H₁₄O₃.[3] Its structure is characterized by a hexanoic acid backbone with a ketone group at the 4th position and two methyl groups at the 5th position.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[3] |

| Molecular Formula | C₈H₁₄O₃ | --INVALID-LINK--[3] |

| Molecular Weight | 158.19 g/mol | --INVALID-LINK--[3] |

| CAS Number | 57965-24-9 | --INVALID-LINK--[3] |

| SMILES | CC(C)(C)C(=O)CCC(=O)O | --INVALID-LINK--[3] |

The Heme Biosynthesis Pathway: A Vital Target

Heme is a crucial prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and cytochromes.[4] Its synthesis is a highly regulated, eight-step enzymatic pathway that occurs in both the mitochondria and cytoplasm.[5][6][7] The precise regulation of this pathway is critical, as deficiencies in its enzymes can lead to a group of genetic disorders known as porphyrias.[4][7]

Caption: The Heme Biosynthesis Pathway.

Proposed Mechanism of Action: Inhibition of δ-Aminolevulinate Dehydratase (ALAD)

We hypothesize that this compound acts as an inhibitor of δ-aminolevulinate dehydratase (ALAD) , also known as porphobilinogen synthase (PBGS).[8][9] ALAD is a cytosolic enzyme that catalyzes the second step in heme biosynthesis: the condensation of two molecules of δ-aminolevulinate (ALA) to form porphobilinogen (PBG).[8][10]

Rationale for the Hypothesis:

-

Structural Analogy: The most compelling evidence comes from the known ALAD inhibitor, succinylacetone (4,6-dioxoheptanoic acid) .[1][2] Succinylacetone is a potent competitive inhibitor of ALAD and its accumulation in hereditary tyrosinemia leads to a secondary porphyria.[1] Both this compound and succinylacetone possess a keto-acid functionality which could mimic the substrate, ALA, and interact with the enzyme's active site.

-

Enzyme Mechanism: ALAD is a zinc-dependent enzyme that forms a Schiff base with the first ALA molecule.[8] The keto group of a second ALA molecule then participates in an aldol condensation. The keto-acid structure of this compound could potentially interact with the active site lysine residue or the zinc cofactor, thereby preventing substrate binding or catalysis.

References

- 1. Succinylacetone inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinylacetone and delta-aminolevulinic acid dehydratase in hereditary tyrosinemia: immunochemical study of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Heme biosynthesis and its regulation: towards understanding and improvement of heme biosynthesis in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heme Synthesis [library.med.utah.edu]

- 7. microbenotes.com [microbenotes.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Delta-aminolevulinic acid dehydratase - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

An In-depth Technical Guide on the Potential Biological Roles of Keto Acids

Abstract

Alpha-keto acids (α-KAs) are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. In biological systems, they represent critical metabolic nodes, connecting the catabolism of carbohydrates, fats, and proteins.[1] While the term "alpha-keto fatty acid" could theoretically encompass long-chain molecules, the vast majority of in vivo research focuses on short-chain α-KAs derived from amino acid metabolism, such as α-ketoglutarate (α-KG) and the branched-chain keto acids (BCKAs).[1] These molecules are not merely metabolic intermediates but also serve as crucial signaling molecules that regulate epigenetic processes, protein synthesis, and cellular growth.[1] This guide provides a comprehensive overview of the metabolic and signaling functions of α-KAs, presents quantitative data on their physiological concentrations, details key experimental protocols for their study, and visualizes the core pathways in which they operate.

Introduction: The Centrality of Keto Acids in Cellular Biochemistry

Keto acids are organic compounds containing both a carboxylic acid and a ketone group.[2] Based on the position of the ketone group relative to the carboxylic acid, they are classified into alpha (α), beta (β), and gamma (γ) keto acids.[3] While all classes have biological relevance, α-keto acids are particularly prominent, serving as key intermediates in major metabolic pathways, including the Krebs cycle and glycolysis.[2] They are intricately linked to amino acid metabolism, often arising from the oxidative deamination or transamination of amino acids, and conversely, serving as precursors for their synthesis.[2][3]

This guide will delve into the multifaceted roles of keto acids, moving beyond their classical depiction as simple metabolic intermediates to explore their dynamic functions as signaling molecules and regulators of cellular physiology. We will examine their core metabolic functions, their emerging roles in cellular signaling, their implications in various disease states, and their therapeutic potential.

Core Metabolic Functions of Alpha-Keto Acids

Alpha-keto acids are fundamental to intermediary metabolism, positioned at the crossroads of major catabolic and anabolic pathways.[1][4]

Intersection with the Tricarboxylic Acid (TCA) Cycle

Several key α-keto acids are integral components of the TCA cycle, the final common pathway for the oxidation of fuel molecules.[4]

-

α-Ketoglutarate (α-KG): A primary intermediate of the TCA cycle, α-KG is formed from isocitrate and is subsequently converted to succinyl-CoA.[5] It also acts as a crucial acceptor of amino groups during the transamination of many amino acids, linking amino acid metabolism with the TCA cycle.[3] This dual role places α-KG at the critical intersection of carbon and nitrogen metabolism.[1]

-

Oxaloacetate: Another key TCA cycle intermediate, oxaloacetate is the α-keto acid analog of the amino acid aspartate. It is formed by the oxidation of malate and combines with acetyl-CoA to form citrate, initiating the cycle.

-

Pyruvate: As the end product of glycolysis, pyruvate is the α-keto acid corresponding to alanine.[1] It holds a central position, being convertible to acetyl-CoA (entering the TCA cycle), lactate (in anaerobic conditions), or back to glucose (gluconeogenesis).

Role in Amino Acid Metabolism

Alpha-keto acids are inextricably linked to the metabolism of amino acids through transamination and deamination reactions.[3]

-

Transamination: This reversible reaction, catalyzed by aminotransferases, involves the transfer of an amino group from an amino acid to an α-keto acid. This process is fundamental for the synthesis of non-essential amino acids and for funneling nitrogen from amino acid catabolism into glutamate and aspartate.[3]

-

Oxidative Deamination: This process removes the amino group from an amino acid, which is then converted to ammonia and replaced by a carbonyl group, forming an α-keto acid.[3] The ammonia is subsequently detoxified and excreted, primarily as urea.[3]

The carbon skeletons of amino acids, in the form of α-keto acids, can then enter central metabolic pathways for energy production or be used as precursors for the synthesis of glucose or fatty acids.[6]

Branched-Chain Keto Acids (BCKAs)

The α-keto analogues of the branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – are known as branched-chain keto acids (BCKAs). These include α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate. The metabolism of BCKAs is crucial for energy homeostasis, particularly in muscle tissue.[7]

Keto Acids as Signaling Molecules

Beyond their metabolic roles, keto acids are emerging as important signaling molecules that can influence a wide range of cellular processes.[1][2]

α-Ketoglutarate: A Master Regulator of Dioxygenases

α-KG is an obligatory cosubstrate for a large superfamily of over 60 non-heme Fe(II)/α-KG-dependent dioxygenases.[1] These enzymes catalyze a wide array of hydroxylation and demethylation reactions, consuming α-KG and molecular oxygen in the process.[1] Through this mechanism, α-KG directly links cellular metabolism to the regulation of the epigenome and other critical cellular processes.[8]

Key α-KG-dependent dioxygenases include:

-

Histone Demethylases: Enzymes like the Jumonji C (JmjC) domain-containing histone demethylases regulate gene expression by removing methyl groups from histones.

-

DNA Demethylases: The TET (ten-eleven translocation) family of enzymes hydroxylate 5-methylcytosine, initiating the process of active DNA demethylation.

-

Prolyl Hydroxylases: These enzymes are critical for the stability of the hypoxia-inducible factor (HIF-1), a key transcription factor in the cellular response to low oxygen.[8]

Ketone Bodies: More Than Just Fuel

Ketone bodies, which include the β-keto acid acetoacetate and its reduced form β-hydroxybutyrate, are produced in the liver from fatty acids, particularly during periods of low carbohydrate availability.[9][10] While they are a vital energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, they also possess signaling capabilities.[9][11]

-

Histone Deacetylase (HDAC) Inhibition: β-hydroxybutyrate has been shown to be an endogenous inhibitor of class I histone deacetylases (HDACs).[11] By inhibiting HDACs, β-hydroxybutyrate can influence gene expression, potentially contributing to the beneficial effects of ketogenic diets.[11]

-

G-Protein Coupled Receptor Activation: Ketone bodies can activate specific G-protein coupled receptors, such as GPR109A, which can inhibit lipolysis in adipocytes, creating a negative feedback loop on their own production.[9]

mTOR/α-ketoglutarate Signaling Axis

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism.[12] α-KG has a complex relationship with mTOR signaling. It can activate the mTOR signaling pathway by serving as a precursor for the synthesis of amino acids like glutamate and leucine, which are known activators of mTORC1.[13] Conversely, under certain conditions, α-KG can inhibit ATP synthase, leading to the activation of AMPK and subsequent suppression of mTOR, promoting catabolic processes like autophagy.[8] This dual role highlights α-KG's ability to fine-tune cellular metabolism in response to nutrient availability.[8]

Involvement of Keto Acids in Disease Pathophysiology

Imbalances in keto acid metabolism are associated with a range of pathological conditions.

Ketoacidosis

Ketoacidosis is a serious metabolic state characterized by the uncontrolled production of ketone bodies, leading to a drop in blood pH (metabolic acidosis).[14] The most common cause is diabetic ketoacidosis (DKA), resulting from a severe lack of insulin.[14][15] Alcoholic ketoacidosis and starvation ketoacidosis are other forms of this condition.[15][16]

Neurological Disorders

Given the brain's reliance on ketone bodies as an alternative fuel source during periods of low glucose, there is significant interest in the role of keto acids in neurological health and disease.[17] Ketogenic diets, which elevate ketone body levels, have been used for over a century to treat epilepsy.[18] Emerging research suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's and Parkinson's disease, possibly through mechanisms involving improved mitochondrial function and reduced oxidative stress.[17][19]

Cancer Metabolism

Cancer cells exhibit altered metabolism, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Some studies suggest that branched-chain keto acids secreted by tumor cells can modulate the tumor microenvironment by influencing the polarization and metabolic reprogramming of macrophages.[3]

Chronic Kidney Disease (CKD)

In patients with chronic kidney disease, protein-restricted diets are often recommended to reduce the burden on the kidneys. Supplementation with keto acid analogues of essential amino acids can help maintain nutritional status while minimizing the intake of nitrogenous waste products.[20][21] This approach may help delay the progression of CKD and the need for dialysis.[21][22]

Therapeutic Potential and Future Directions

The diverse biological roles of keto acids have opened up several avenues for therapeutic intervention.

Keto Acid Supplementation

Supplementation with specific keto acids or their analogues is being explored for various conditions:

-

Chronic Kidney Disease: As mentioned, keto acid supplementation is a cornerstone of nutritional therapy for advanced CKD.[20][21][23]

-

Metabolic Disorders: Studies have investigated the effects of ketoacid supplementation on insulin resistance and other metabolic parameters, with some showing potential benefits.[24]

Ketogenic Diets

The ketogenic diet, a high-fat, low-carbohydrate diet, is a powerful tool for modulating ketone body levels.[25] Its established efficacy in epilepsy has spurred research into its potential benefits for a wide range of conditions, including:

-

Obesity and Type 2 Diabetes: By promoting fat oxidation and improving insulin sensitivity.[25][26]

-

Neurodegenerative Diseases: By providing an alternative energy source for the brain and potentially reducing neuroinflammation and oxidative stress.[17][19]

-

Cancer: As an adjuvant therapy, potentially by exploiting the metabolic vulnerabilities of cancer cells.[27]

Keto Acids and Oxidative Stress

Ketone metabolism has been linked to a reduction in oxidative stress.[28] This may be due to several factors, including:

-

Improved Mitochondrial Respiration: Ketones may enhance the efficiency of the electron transport chain.[19]

-

Activation of Antioxidant Pathways: β-hydroxybutyrate can stimulate the Nrf2 antioxidant response pathway.[19]

-

Modulation of NAD+/NADH Ratio: Ketone metabolism can alter the cellular redox state.[19]

The ability of keto acids to mitigate oxidative stress is a promising area for therapeutic development, particularly for diseases with a strong oxidative stress component.[28][29][30]

Experimental Protocols and Methodologies

The study of keto acids requires robust analytical techniques for their detection and quantification in biological samples.

Sample Preparation

Proper sample preparation is critical to prevent the degradation of keto acids. This typically involves rapid quenching of metabolic activity and extraction of metabolites. Common methods include:

-

Tissue Homogenization: Tissues are snap-frozen in liquid nitrogen and then homogenized in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Plasma/Serum Deproteinization: Proteins are precipitated using organic solvents (e.g., acetonitrile or methanol) or acids (e.g., perchloric acid), followed by centrifugation to collect the supernatant containing the metabolites.

Analytical Techniques

Several analytical platforms are used for the analysis of keto acids:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and powerful technique for separating and identifying volatile and thermally stable compounds. Keto acids typically require derivatization to increase their volatility before GC-MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and sensitive, and it is well-suited for the analysis of a wide range of metabolites, including keto acids, without the need for derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for the non-destructive analysis of complex mixtures. While generally less sensitive than MS-based methods, it is highly quantitative.

Table 1: Comparison of Analytical Techniques for Keto Acid Analysis

| Technique | Advantages | Disadvantages |

| GC-MS | High chromatographic resolution, extensive spectral libraries for identification. | Requires derivatization, not suitable for thermally labile compounds. |

| LC-MS | High sensitivity and specificity, applicable to a wide range of compounds. | Matrix effects can be a challenge, requires careful method development. |

| NMR | Non-destructive, highly quantitative, provides structural information. | Lower sensitivity compared to MS, can be complex to interpret. |

Visualizing Key Pathways

Diagram 1: The Central Role of α-Ketoglutarate in Metabolism and Signaling

Caption: α-Ketoglutarate at the crossroads of metabolism and signaling.

Diagram 2: Ketogenesis and Ketone Body Signaling

Caption: Overview of ketogenesis and the dual roles of ketone bodies.

Conclusion

Keto acids are far more than simple intermediates in catabolic pathways; they are dynamic regulators of cellular physiology.[1] As cosubstrates for epigenetic enzymes and modulators of growth signaling pathways, they provide a direct link between nutrient availability and fundamental cellular decisions regarding fate, function, and proliferation.[1] The growing understanding of the diverse biological roles of keto acids is paving the way for novel therapeutic strategies targeting a wide range of diseases, from metabolic disorders and kidney disease to neurodegeneration and cancer. Further research into the intricate mechanisms by which keto acids exert their effects will undoubtedly uncover new opportunities for improving human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Keto acid - Wikipedia [en.wikipedia.org]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. fiveable.me [fiveable.me]

- 5. benchchem.com [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Metabolism and metabolic effects of ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ketone bodies - Wikipedia [en.wikipedia.org]

- 11. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]

- 14. Ketoacidosis - Wikipedia [en.wikipedia.org]

- 15. Ketoacidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. litfl.com [litfl.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. eatrightpa.org [eatrightpa.org]

- 19. mdpi.com [mdpi.com]

- 20. dietitiansondemand.com [dietitiansondemand.com]

- 21. Is there a role for ketoacid supplements in the management of CKD? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. karger.com [karger.com]

- 23. researchgate.net [researchgate.net]

- 24. Ketoacid Supplementation Partially Improves Metabolic Parameters in Patients on Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. eatright.org [eatright.org]

- 26. Ketogenic amino acid - Wikipedia [en.wikipedia.org]

- 27. Ketogenic Diet: A Review of Composition Diversity, Mechanism of Action and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ketogenic diet decreases oxidative stress and improves mitochondrial respiratory complex activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. foundmyfitness.com [foundmyfitness.com]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5,5-Dimethyl-4-oxohexanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,5-dimethyl-4-oxohexanoic acid, its derivatives, and analogs. It delves into the medicinal chemistry, potential therapeutic applications, and the scientific rationale underpinning the exploration of this chemical scaffold. The content is structured to provide both foundational knowledge and actionable insights for professionals in drug discovery and development.

Introduction: The Emerging Potential of Substituted Oxohexanoic Acids

This compound is a keto acid, a class of organic compounds characterized by the presence of both a ketone and a carboxylic acid functional group.[1][2][3] While this specific molecule is not extensively characterized in mainstream literature, its structural motifs are present in molecules of significant biological interest. The broader family of keto acids has garnered considerable attention for its diverse physiological roles, most notably the anti-inflammatory and neuroprotective effects associated with ketone bodies like beta-hydroxybutyrate, which are the cornerstone of the ketogenic diet.[4][5][6] This guide will explore the knowns and extrapolate the potential of this compound and its analogs as a platform for novel therapeutic development.

Physicochemical Properties of the Core Molecule

A thorough understanding of the physicochemical properties of the parent molecule, this compound, is fundamental for any drug development program. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem |

| Molecular Weight | 158.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 57965-24-9 | PubChem |

| SMILES | CC(C)(C)C(=O)CCC(=O)O | PubChem |

Table 1: Physicochemical properties of this compound.[1]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be approached through various established organic chemistry reactions. A logical starting point is the adaptation of methods used for structurally similar 4-oxohexanoic acids.

Conceptual Synthetic Workflow

A plausible synthetic route, adapted from the synthesis of 6-aryl-4-oxohexanoic acids, is outlined below. This provides a foundational protocol that can be optimized for the synthesis of the title compound and its analogs.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Condensation to form the unsaturated intermediate

-

To a solution of pivalaldehyde (1.0 eq) and levulinic acid (1.1 eq) in toluene, add catalytic amounts of piperidine and acetic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude unsaturated keto acid.

-

Purify the product by column chromatography on silica gel.

Step 2: Reduction to the final product

-

Dissolve the unsaturated keto acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a palladium on carbon catalyst (10% w/w).

-

Subject the mixture to hydrogenation at room temperature and atmospheric pressure (or slightly elevated pressure) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Potential Therapeutic Applications and Underlying Scientific Rationale

While direct biological data for this compound is sparse, the broader class of keto acids provides a strong rationale for its investigation in several therapeutic areas.

Anti-Inflammatory Effects

The structural similarity of this compound to ketone bodies suggests it may possess anti-inflammatory properties. Ketone bodies, particularly beta-hydroxybutyrate (BHB), have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response.[4][5] Inhibition of the NLRP3 inflammasome leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Furthermore, short-chain fatty acids, which share functional similarities with keto acids, can modulate immune responses through various mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[4][5][6]

Hypothesized Mechanism of Anti-Inflammatory Action

Caption: Hypothesized anti-inflammatory mechanism via NLRP3 inflammasome inhibition.

Neuroprotective Potential

The brain can utilize ketone bodies as an alternative energy source to glucose, a process that is central to the neuroprotective effects of the ketogenic diet. This metabolic shift is associated with reduced oxidative stress and enhanced mitochondrial function. Given that this compound is a keto acid, it is plausible that it or its metabolites could exert neuroprotective effects through similar mechanisms. These may include modulation of neurotransmitter systems, reduction of neuroinflammation, and protection against excitotoxicity.

Exploration of Analogs and Derivatives

The core structure of this compound offers multiple points for chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.

-

Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester can increase lipophilicity, potentially improving blood-brain barrier penetration.

-

Modification of the Ketone: The ketone functionality can be derivatized to form oximes, hydrazones, or other related structures, which may alter the biological activity profile.

-

Substitution on the Alkyl Chain: Introduction of substituents on the carbon backbone can be explored to fine-tune the molecule's interaction with biological targets.

Future Directions and Research Imperatives

The therapeutic potential of this compound and its analogs remains largely untapped. The following research directions are critical to advancing our understanding of this chemical space:

-

In Vitro Screening: A comprehensive screening of this compound and a library of its derivatives against a panel of inflammatory and neurological targets is warranted. This should include assays for NLRP3 inflammasome inhibition, cytokine production, and neuroprotective effects in relevant cell-based models.

-

In Vivo Studies: Promising candidates from in vitro screening should be advanced to preclinical in vivo models of inflammatory diseases (e.g., colitis, arthritis) and neurodegenerative disorders (e.g., Parkinson's, Alzheimer's).

-

ADME/Tox Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity of lead compounds is essential for their development as clinical candidates.

-

Patent Landscape Analysis: A detailed analysis of the existing patent literature is crucial to identify opportunities for new intellectual property in this area. Patents related to this compound and its isomers can be found, and a thorough review is necessary to understand the claimed applications and inform future research and development strategies.[1][2][3]

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Drawing on the well-established anti-inflammatory and neuroprotective properties of other keto acids, there is a strong scientific rationale to investigate this compound and its analogs for a range of debilitating diseases. A systematic approach to its synthesis, derivatization, and biological evaluation, as outlined in this guide, will be instrumental in unlocking its full therapeutic potential.

References

- 1. This compound | C8H14O3 | CID 13025296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,5-Dimethyl-2-oxohexanoic acid | C8H14O3 | CID 21197379 - PubChem [pubchem.ncbi.nlm.nih.gov]